

JNJ-40929837: A Comparative Analysis of Enzyme Cross-Reactivity

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Compound of Interest

Compound Name: JNJ-40929837

Cat. No.: B12383383

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme selectivity of **JNJ-40929837**, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). While specific proprietary cross-reactivity screening data for **JNJ-40929837** against a broad panel of enzymes is not publicly available, this document synthesizes available information on its selectivity and presents a representative comparison based on typical enzyme panels used for this class of inhibitors.

Introduction to JNJ-40929837

JNJ-40929837 is an orally active small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). LTA4H is a bifunctional zinc metalloenzyme, possessing both epoxide hydrolase and aminopeptidase activity. By inhibiting the epoxide hydrolase function of LTA4H, **JNJ-40929837** effectively blocks the production of LTB4, which is a potent chemoattractant for neutrophils and other immune cells involved in inflammatory responses.

Selectivity Profile of JNJ-40929837

JNJ-40929837 has been consistently described in scientific literature as a highly potent and selective inhibitor of LTA4H. Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Comparative Enzyme Inhibition Data

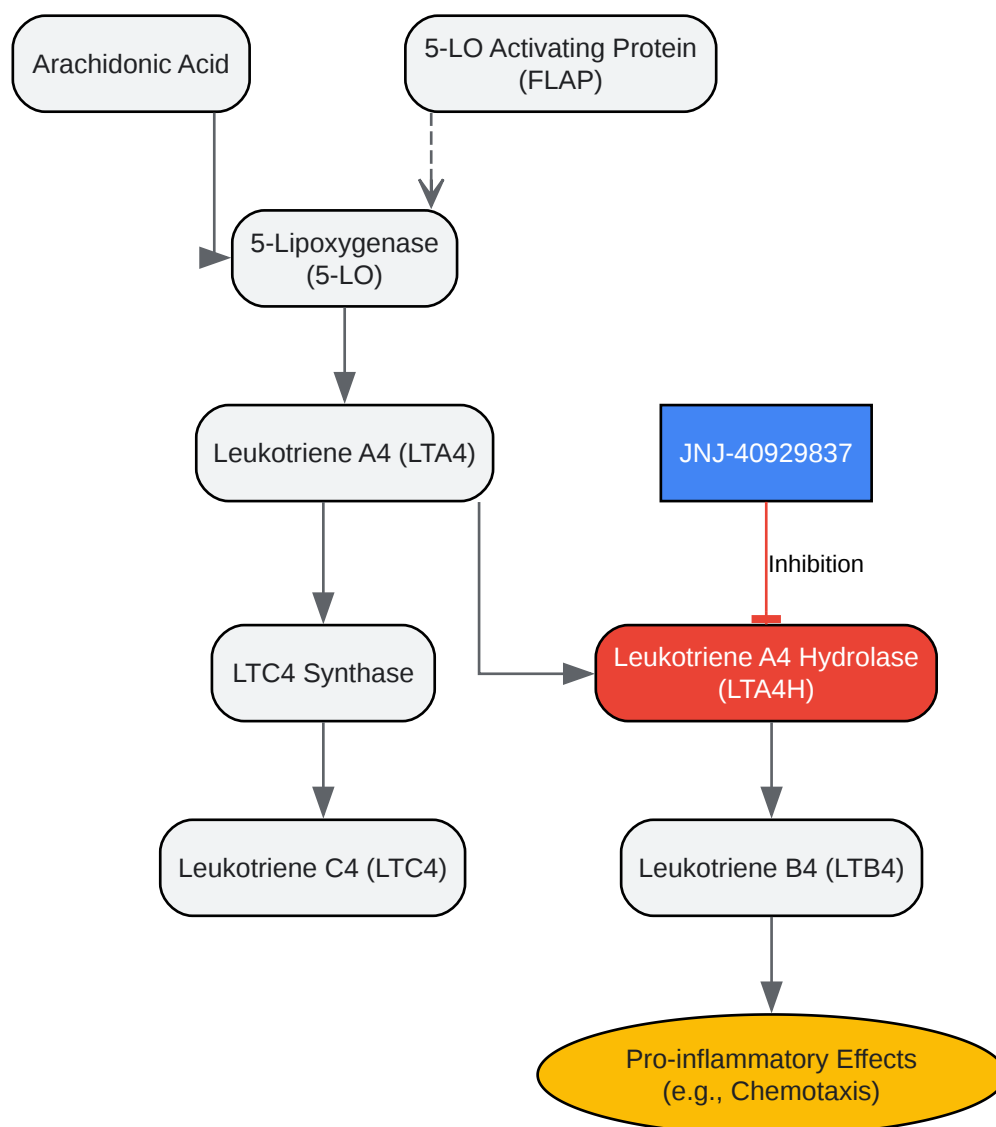
The following table presents a representative comparison of the inhibitory activity of **JNJ-40929837** against its primary target, LTA4H, and a panel of other enzymes that are commonly assessed for cross-reactivity for this class of compounds.

Disclaimer: The quantitative data presented in this table for enzymes other than LTA4H are illustrative and based on the reported high selectivity of **JNJ-40929837**. Specific experimental values from comprehensive selectivity screening are not publicly available.

Enzyme Target	Enzyme Class	JNJ-40929837 IC50 (nM)	Rationale for Inclusion in Selectivity Panel
Leukotriene A4 Hydrolase (LTA4H)	Hydrolase (Epoxide Hydrolase)	1	Primary therapeutic target
5-Lipoxygenase (5-LO)	Oxygenase	>10,000 (Illustrative)	Upstream enzyme in the leukotriene pathway
Cyclooxygenase-1 (COX-1)	Oxygenase	>10,000 (Illustrative)	Key enzyme in the prostaglandin pathway
Cyclooxygenase-2 (COX-2)	Oxygenase	>10,000 (Illustrative)	Key enzyme in the prostaglandin pathway
Matrix Metalloproteinase-9 (MMP-9)	Metalloproteinase	>10,000 (Illustrative)	Structurally related zinc-containing enzyme
Angiotensin-Converting Enzyme (ACE)	Peptidase	>10,000 (Illustrative)	Structurally related zinc-containing enzyme
Carbonic Anhydrase II	Lyase	>10,000 (Illustrative)	Common off-target zinc-containing enzyme
Cathepsin G	Serine Protease	>10,000 (Illustrative)	Protease involved in inflammation
Human Neutrophil Elastase	Serine Protease	>10,000 (Illustrative)	Protease involved in inflammation

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the central role of LTA4H, the target of **JNJ-40929837**.



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Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of **JNJ-40929837** on LTA4H.

Experimental Protocols

The following describes a general methodology for assessing the cross-reactivity of a test compound like **JNJ-40929837** against a panel of enzymes.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified enzymes.

Materials:

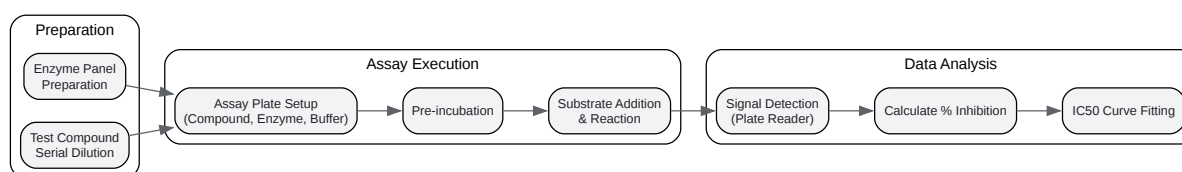
- Test compound (e.g., **JNJ-40929837**)
- Recombinant human enzymes (e.g., 5-LO, COX-1, COX-2, MMPs, etc.)
- Specific enzyme substrates and buffers
- Assay plates (e.g., 96-well or 384-well)
- Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)
- Positive control inhibitors for each enzyme

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
- Assay Reaction:
 - Add the specific assay buffer to each well of the microplate.
 - Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control inhibitor and a vehicle control (e.g., DMSO).
 - Add the enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
 - Initiate the enzymatic reaction by adding the specific substrate.
- Detection:

- After a specified incubation period, measure the product formation using a plate reader. The detection method will vary depending on the enzyme and substrate (e.g., colorimetric, fluorescent, or luminescent).
- Data Analysis:
 - Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical cross-reactivity screening experiment is outlined below.



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Caption: A generalized workflow for in vitro enzyme cross-reactivity screening.

Conclusion

JNJ-40929837 is a potent and highly selective inhibitor of LTA4H. While comprehensive public data on its cross-reactivity is limited, the available information underscores its specificity for the intended target. The provided illustrative data and general experimental protocols offer a framework for understanding and evaluating the selectivity profile of LTA4H inhibitors in drug discovery and development. Further research and public disclosure of detailed selectivity data would be beneficial for a more complete comparative analysis.

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